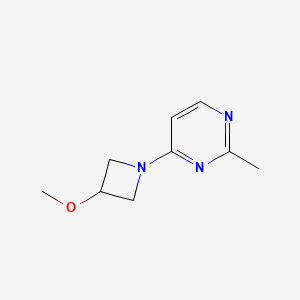

4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

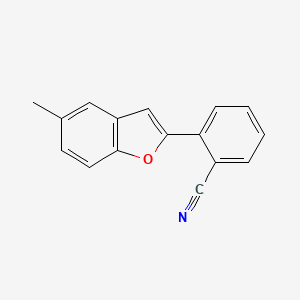

The molecular structure of “4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine” would consist of an azetidine ring attached to a pyrimidine ring via a single bond. The azetidine ring would have a methoxy group attached at the 3-position, and the pyrimidine ring would have a methyl group attached at the 2-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine” are not known due to the lack of studies on this compound .

科学的研究の応用

Synthesis and Anti-Inflammatory Activity

A study focused on the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, exploring their analgesic and anti-inflammatory activities. These compounds were synthesized through several chemical reactions and characterized using spectroscopic methods. Some derivatives exhibited promising anti-inflammatory and analgesic activities (Abu‐Hashem & Youssef, 2011).

Herbicide Development

Another research effort led to the design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as an acetohydroxyacid synthase inhibitor, a key enzyme in the biosynthesis of branched-chain amino acids in plants. This compound was found to have significant herbicidal activity and a faster degradation rate in soil, making it a potential candidate for agricultural applications (Chen et al., 2009).

Antiviral Activity

Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, acyclic nucleoside phosphonate analogues, revealed compounds with significant antiretroviral activity. This study highlighted the potential of certain pyrimidine derivatives in inhibiting retrovirus replication in cell culture, offering a pathway for developing new antiviral agents (Hocková et al., 2003).

Antimicrobial Agents

A novel synthesis approach was used to develop oxazolidinone antibacterial agents, U-100592 and U-100766, demonstrating broad-spectrum in vitro activity against various clinically important pathogens. These compounds, belonging to the oxazolidinone class, inhibit bacterial protein synthesis through a unique mechanism and show potential for treating infections caused by drug-resistant bacteria (Zurenko et al., 1996).

将来の方向性

The future directions for “4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine” could involve further studies to determine its physical and chemical properties, synthesis methods, and potential applications. Azetidine derivatives have been studied for their potential as antitumor agents , so this could be a potential area of research for this compound.

特性

IUPAC Name |

4-(3-methoxyazetidin-1-yl)-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-10-4-3-9(11-7)12-5-8(6-12)13-2/h3-4,8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLDSRLZISXVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CC(C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2434062.png)

![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/no-structure.png)

![2-(2-methoxyphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2434069.png)

amino}-4-phenylbutanoate](/img/structure/B2434072.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2434074.png)

![8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434083.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2434084.png)